molecular formula C16H16ClNO3 B13515457 4-(2-Aminoacetyl)phenyl4-methylbenzoatehydrochloride

4-(2-Aminoacetyl)phenyl4-methylbenzoatehydrochloride

Cat. No.: B13515457
M. Wt: 305.75 g/mol
InChI Key: NLIWUIIDTMTQDO-UHFFFAOYSA-N
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Description

4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride is a chemical compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.76 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride typically involves the reaction of 4-methylbenzoic acid with 4-(2-aminoacetyl)phenol in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-aminoacetyl)phenyl 4-methylbenzoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

[4-(2-aminoacetyl)phenyl] 4-methylbenzoate;hydrochloride

InChI

InChI=1S/C16H15NO3.ClH/c1-11-2-4-13(5-3-11)16(19)20-14-8-6-12(7-9-14)15(18)10-17;/h2-9H,10,17H2,1H3;1H

InChI Key

NLIWUIIDTMTQDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CN.Cl

Origin of Product

United States

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